1-(3-Bromophenyl)-2-undecyl-2H-1,3,5-triazine-4,6-diamine hydrochloride
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Overview
Description
1-(3-Bromophenyl)-2-undecyl-2H-1,3,5-triazine-4,6-diamine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a bromophenyl group, an undecyl chain, and a triazine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-undecyl-2H-1,3,5-triazine-4,6-diamine hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-bromophenylamine with cyanuric chloride in the presence of a base to form the triazine ring. The undecyl chain is then introduced through a nucleophilic substitution reaction. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-undecyl-2H-1,3,5-triazine-4,6-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)-2-undecyl-2H-1,3,5-triazine-4,6-diamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-undecyl-2H-1,3,5-triazine-4,6-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)pyrrolidine hydrochloride
- 1-(3-Bromophenyl)-2-undecyl-2H-1,3,5-triazine-4,6-diamine
Uniqueness
1-(3-Bromophenyl)-2-undecyl-2H-1,3,5-triazine-4,6-diamine hydrochloride is unique due to its specific combination of a bromophenyl group, an undecyl chain, and a triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
6333-47-7 |
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Molecular Formula |
C20H33BrClN5 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-undecyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride |
InChI |
InChI=1S/C20H32BrN5.ClH/c1-2-3-4-5-6-7-8-9-10-14-18-24-19(22)25-20(23)26(18)17-13-11-12-16(21)15-17;/h11-13,15,18H,2-10,14H2,1H3,(H4,22,23,24,25);1H |
InChI Key |
JGDZYCDGFBTNJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1N=C(N=C(N1C2=CC(=CC=C2)Br)N)N.Cl |
Origin of Product |
United States |
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